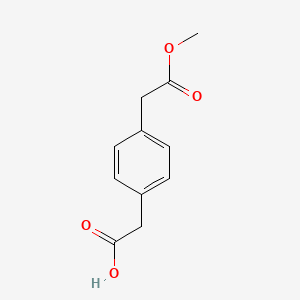

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

Description

Contextualization within the Phenylacetic Acid Chemical Class

Phenylacetic acid and its derivatives are a well-established class of organic compounds that feature a phenyl group attached to an acetic acid moiety. mdpi.comwikipedia.org This core structure is found in a variety of natural products and biologically active molecules. mdpi.com Phenylacetic acid itself is known to exhibit auxin activity in plants and possesses a characteristic honey-like odor, leading to its use in the fragrance industry. wikipedia.org

The chemical versatility of the phenylacetic acid scaffold allows for a wide range of substitutions on both the phenyl ring and the acidic side chain, giving rise to a diverse library of compounds with varied properties and applications. These derivatives are integral building blocks in the pharmaceutical industry, forming the basis for numerous drugs. mdpi.com

Table 1: General Properties of Phenylacetic Acid

| Property | Value |

| Chemical Formula | C₈H₈O₂ |

| Molar Mass | 136.15 g/mol |

| Appearance | White solid |

| Melting Point | 76-78 °C |

| Boiling Point | 265.5 °C |

| Solubility in Water | 1.5 g/100 mL |

Note: The properties listed are for the parent compound, phenylacetic acid, and will vary for its derivatives.

Significance of the Methoxy-Oxoethyl Phenylacetic Acid Scaffold in Synthetic Methodologies

The "methoxy-oxoethyl phenylacetic acid" scaffold, the core of "2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid," presents multiple reactive sites that can be selectively manipulated in organic synthesis. The presence of two carboxylic acid functionalities, one of which is esterified, offers opportunities for differential reactivity. The free carboxylic acid can undergo typical reactions such as salt formation, conversion to acid chlorides, amides, or other esters. The methyl ester provides a protected form of a carboxylic acid that can be selectively hydrolyzed under different conditions than the free acid might require for its reactions.

This differential reactivity is highly valuable in the construction of complex molecules, allowing for sequential chemical transformations without the need for extensive protecting group strategies. For instance, the free acid could be coupled with an amine to form an amide bond, while the ester remains intact for a subsequent hydrolysis and further functionalization. This strategic advantage makes scaffolds like this attractive in the synthesis of polymers, dendrimers, and pharmacologically active compounds.

Overview of Current Academic Research Trajectories for Related Chemical Entities

Current research involving phenylacetic acid derivatives is vibrant and multifaceted. A significant area of investigation is the development of novel synthetic methods to access these compounds with greater efficiency and selectivity. researchgate.net Techniques such as palladium-catalyzed carbonylation of benzyl (B1604629) halides have been explored as a means to introduce the acetic acid moiety onto a phenyl ring. researchgate.netresearchgate.net

Furthermore, the biological activities of new phenylacetic acid derivatives are a major focus. Researchers are actively synthesizing and screening these compounds for a wide range of therapeutic applications. For example, some derivatives have been investigated as potential aldose reductase inhibitors, which could have implications for the treatment of diabetic complications. nih.gov Others have been designed as agonists for peroxisome proliferator-activated receptors (PPARs), targets for drugs used to treat metabolic disorders. nih.gov

The synthesis of complex, poly-substituted phenylacetic acids is also a prominent theme, with researchers designing multi-step synthetic routes to create novel structures with potential applications in materials science and medicinal chemistry. mdpi.com The overarching trend in the field is the rational design and synthesis of phenylacetic acid derivatives with tailored properties for specific and sophisticated applications.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNILQBIBKVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 2 Methoxy 2 Oxoethyl Phenyl Acetic Acid and Analogous Structures

Established Synthetic Pathways to 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

Direct, documented syntheses for this compound are not extensively detailed in broad chemical literature, suggesting it is more of a specialized intermediate than a widely synthesized compound. However, its structure as a mono-methyl ester of 1,4-phenylenediacetic acid points toward logical synthetic routes. A common approach would involve the controlled mono-esterification of 1,4-phenylenediacetic acid. This can be challenging due to the difficulty in preventing the formation of the diester.

Alternatively, a more controllable route involves the synthesis of the dimethyl ester of 1,4-phenylenediacetic acid, followed by a selective mono-hydrolysis using a stoichiometric amount of base (e.g., sodium hydroxide) in a mixed solvent system like ethanol (B145695) and tetrahydrofuran (B95107). Careful control of reaction time and temperature is crucial to favor the mono-acid product over the starting diester or the fully hydrolyzed diacid.

Routes to Structurally Similar Methoxy-Oxoethyl Benzoic Acid Derivatives

The synthesis of structurally related compounds provides insight into the chemical strategies applicable to the target molecule. For instance, the preparation of 2-(1'-oxoethyl)benzoic acid has been achieved through the reaction of phthalic anhydride (B1165640) and malonic acid. prepchem.com Similarly, routes to other oxoethyl benzoic acid derivatives serve as templates for potential synthetic design. chemsynthesis.com

A powerful method for creating the phenylacetic acid scaffold is the Willgerodt-Kindler reaction, which can transform substituted acetophenones into the corresponding phenylacetic acids. mdma.ch This reaction typically involves heating the acetophenone (B1666503) with sulfur and a secondary amine, such as morpholine, to form a phenylacetothiomorpholide intermediate, which is then hydrolyzed to the final carboxylic acid. mdma.ch For example, p-methoxyacetophenone can be converted to p-methoxyphenylacetic acid using this method. mdma.ch

Another relevant transformation is the reduction of the keto group in acetophenone derivatives. While this typically yields phenylethanols, these can be precursors to the desired acids. mdpi.com Catalytic reduction using sodium borohydride (B1222165) in the presence of ionic liquids has been shown to be effective. mdpi.com Furthermore, stereoselective reductions can be achieved using enzymes or microorganisms, which is particularly important in pharmaceutical synthesis for producing chiral alcohols from prochiral ketones. rsc.orggoogle.com

| Reaction Type | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Willgerodt-Kindler | Acetophenones | Sulfur, Morpholine | Phenylacetic Acids | mdma.ch |

| Catalytic Reduction | Acetophenone | NaBH4, Ionic Liquid | 1-Phenylethanol | mdpi.com |

| Enzymatic Reduction | Substituted Acetophenones | Ketoreductase (e.g., KRED1-Pglu) | Chiral 1-Phenylethanols | rsc.org |

Esterification is a fundamental reaction for producing the methoxy-oxoethyl moiety. The Fischer esterification, a direct acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method. jocpr.com The efficiency of this reaction can be significantly improved by using solid heterogeneous catalysts, such as cation-exchange resins (e.g., Amberlyst-15) or modified montmorillonite (B579905) nanoclays, which offer environmental benefits and easier product separation. nih.govresearchgate.net Research has shown that using Amberlyst-15 can lead to high yields (around 80%) in the esterification of phenylacetic acid. researchgate.net

Alkylation of phenylacetic acid derivatives is another key strategy, particularly for introducing substituents on the α-carbon (the carbon adjacent to the carboxyl group). This is typically achieved by using a strong base, such as sodamide (NaNH₂) or sodium hydride (NaH), to deprotonate the α-carbon, forming a reactive carbanion. datapdf.com This carbanion can then be "quenched" with an alkyl halide to form the α-alkylated product. Sodamide in liquid ammonia (B1221849) has been found to be particularly effective for monoalkylation, while sodium hydride is suitable for dialkylation. datapdf.com More advanced methods include palladium-catalyzed C-H alkylation of the phenyl ring itself, using alkyl boron reagents. nih.gov

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluene Sulfonic Acid | Traditional method | researchgate.net |

| Cation-Exchange Resin | Amberlyst-15 | Environmentally friendly, reusable, high yield | researchgate.net |

| Nanoclay | Metal Cation-Exchanged Montmorillonite | Eco-friendly, non-corrosive, high surface area | nih.gov |

Advanced Synthetic Transformations for Phenylacetic Acid Scaffolds

Beyond fundamental reactions, advanced transformations allow for more complex modifications of the phenylacetic acid structure.

The acidity of the α-protons in phenylacetic esters makes them ideal substrates for reactions involving carbanion intermediates. As mentioned, the use of strong, non-nucleophilic bases like sodamide or sodium hydride facilitates the formation of an enolate carbanion. datapdf.com This nucleophilic carbanion can then react with a variety of electrophiles in a quenching step. The most common electrophiles are alkyl halides, leading to α-alkylation, but other electrophiles can also be used to introduce different functional groups at this position. The stability of the benzyl (B1604629) carbanion, which is resonance-stabilized by the adjacent phenyl ring, is a key factor driving this reactivity. researchgate.net

The carboxylic acid group of phenylacetic acid and its derivatives is a hub for derivatization via nucleophilic acyl substitution. youtube.com In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group. youtube.com

The reactivity of the carboxylic acid derivative is paramount and follows a general trend: acid halides are the most reactive, followed by acid anhydrides, esters, and finally amides, which are the least reactive. youtube.com This hierarchy dictates which transformations are feasible. For example, a highly reactive acid chloride can be easily converted into an ester by reacting it with an alcohol, but the reverse reaction is not typically spontaneous. These reactions can be performed with neutral nucleophiles (sometimes requiring a base like pyridine) or anionic nucleophiles. youtube.com For less reactive substrates or neutral nucleophiles, acid catalysis is often required to activate the carbonyl group toward attack. youtube.com

For modifying the phenyl ring itself, nucleophilic aromatic substitution (SNAr) can be employed, especially if the ring is activated with electron-withdrawing groups. nih.gov Advanced catalytic systems using transition metals can also facilitate SNAr reactions on electron-neutral or even electron-rich aromatic rings by temporarily coordinating to the ring and increasing its electrophilicity. nih.gov

Cyclo-condensation and Cyclization Methods

Cyclo-condensation and cyclization reactions represent a significant class of synthetic strategies for constructing complex molecular architectures from simpler precursors. In the context of phenylacetic acid derivatives, these methods are employed to form heterocyclic or carbocyclic rings, often leading to compounds with distinct properties. These reactions can proceed through various mechanisms, including intramolecular condensations and metal-catalyzed processes.

One notable approach involves the sequential Knoevenagel condensation followed by cyclization. nih.gov This method has been developed for the synthesis of indene (B144670) and benzofulvene derivatives. nih.gov The process begins with the reaction of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, such as a malonate, which first leads to a benzylidene intermediate. nih.gov Depending on the reaction conditions, this intermediate can then undergo an intramolecular cyclization to form a new ring system. nih.gov For example, the choice of catalyst and solvent system, such as TiCl₄-pyridine, can selectively promote the cyclization step to yield indene derivatives in high yields. nih.gov

Another strategy involves the intramolecular cyclization of γ-ketoacids, which can be formed in situ from multicomponent reactions. mdpi.com For instance, the reaction of an 8-hydroxyquinoline, a glyoxal (B1671930) derivative, and Meldrum's acid can lead to an intermediate that, upon acid treatment, undergoes cyclization to form a furo[3,2-h]quinoline ring system fused with an acetic acid moiety. mdpi.com The mechanism involves the initial condensation and addition, followed by the cleavage of the Meldrum's acid group to form a γ-ketoacid intermediate, which then cyclizes with the elimination of water to yield the final fused heterocyclic product. mdpi.com

The cyclization of phenoxyacetic acid derivatives can also be achieved through dehydration of a carboxyl group to form a ketene (B1206846) intermediate. This intermediate can then be trapped intramolecularly by another functional group, such as a formyl group, in a [2+2] heterocycloaddition reaction. researchgate.net This is followed by a cycloreversion that expels a small molecule like carbon dioxide to produce the final benzofuran (B130515) derivative. researchgate.net Furthermore, the synthesis of piperazine (B1678402) rings, a common feature in many pharmacologically active molecules, can be achieved via the cyclization of bis(2-chloroethyl)amino derivatives with a primary amine in the presence of a base. google.com

Green Chemistry Principles in the Synthesis of Phenylacetic Acid Derivatives

The application of green chemistry principles to the synthesis of phenylacetic acid derivatives aims to reduce the environmental impact of chemical processes. This involves developing methodologies that are more energy-efficient, reduce waste, and utilize less hazardous substances. Key areas of focus include the use of solvent-free conditions, microwave assistance, and catalysis in aqueous media.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. Solvent-free synthesis is also atom-economical and can lead to simpler workup procedures and reduced energy consumption. nih.gov For the synthesis of phenylacetic acid derivatives, solvent-free and catalyst-free microwave-assisted methods have been successfully developed. farmaciajournal.com This approach is considered environmentally friendly, easy to perform, and often results in high-efficiency reactions completed in a short time. farmaciajournal.com For example, the synthesis of N-phenylsuccinimide, a related reaction, can be performed by heating the reactants (aniline and succinic anhydride) in a domestic microwave oven without any solvent, representing a greener alternative to traditional synthesis. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govmdpi.com Microwave irradiation provides rapid and efficient heating, which often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher product yields. nih.govmdpi.com

Several studies have demonstrated the successful application of microwave assistance in synthesizing derivatives of phenylacetic acid. For instance, hydrazide-hydrazones of phenylacetic acid have been obtained in high yields in just 7 minutes under microwave irradiation, a significant improvement over conventional heating methods. mdpi.com Similarly, various derivatives of 2-(4-(phenyldiazenyl)phenoxy)acetic acid were prepared using a microwave-assisted method that was both solvent-free and catalyst-free. farmaciajournal.com The microwave-assisted Knoevenagel-Doebner condensation has also been optimized to convert p-hydroxybenzaldehydes into the corresponding phenolic acids with high conversions and yields in as little as 20 minutes. frontiersin.org These examples underscore the efficiency and green credentials of microwave-assisted synthesis in this chemical class. farmaciajournal.commdpi.comfrontiersin.org

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazones of phenylacetic acid | Microwave-Assisted | 7 min | High | mdpi.com |

| 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives | Microwave-Assisted (Solvent-Free) | Short | High | farmaciajournal.com |

| p-Hydroxycinnamic Acids | Microwave-Assisted Knoevenagel-Doebner | 20 min | 85-97% | frontiersin.org |

| N-Phenylsuccinimide | Conventional | Several hours | Moderate | nih.gov |

| N-Phenylsuccinimide | Microwave-Assisted (Solvent-Free) | 4 min | 40-60% | nih.gov |

Catalytic Approaches in Aqueous Media

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Developing catalytic systems that are effective in aqueous media is a key goal of green chemistry. For the synthesis of phenylacetic acid and its derivatives, catalytic hydrogenation of mandelic acid and its corresponding derivatives in an aqueous solution has been shown to be a viable method. google.comgoogle.com This process utilizes a noble metal catalyst and is carried out in a mineral acid-free aqueous solution, which mitigates issues like waste water pollution and corrosion associated with other methods. google.com The reaction can be performed at temperatures ranging from room temperature to about 200°C and under hydrogen pressure. google.com Additionally, conventional refluxing methods in an aqueous medium have been used to prepare certain derivatives of 2-(4-(phenyldiazenyl)phenoxy)acetic acid. farmaciajournal.com

Methodological Developments for Enhanced Yield and Selectivity

Continuous efforts in synthetic methodology aim to improve the efficiency of chemical reactions, particularly concerning product yield and selectivity. For phenylacetic acid derivatives, several advanced methods have been developed to achieve these goals.

One significant advancement is the use of transition metal and phase-transfer catalysis (TM-PTC) for the carbonylation of benzyl chloride derivatives. researchgate.net This method provides a mild and effective route to phenylacetic acids. By optimizing reaction conditions—such as solvent, temperature, catalyst, and base—high yields can be achieved. For example, the carbonylation of 2,4-dichlorobenzyl chloride using a bistriphenylphosphine palladium dichloride catalyst in a xylene solvent system at 80°C resulted in a 95% yield of the corresponding phenylacetic acid. researchgate.net The choice of a non-polar solvent like xylene was found to be crucial for achieving maximum yield. researchgate.net

| Solvent | Conversion (%) | Yield (%) |

|---|---|---|

| Xylene (DMB) | 99 | 95 |

| Toluene | 98 | 91 |

| Dichloromethane | 75 | 52 |

| Acetonitrile (B52724) | 63 | 41 |

| N,N-dimethylformamide (DMF) | 56 | 35 |

Reaction conditions: 2,4-DCBC (0.01 mol), solvent (10 mL), NaOH (4 M, 8 mL), Pd(PPh₃)₂Cl₂ (0.13 mmol), TEAC (0.18 mmol), CO (1.5 MPa), 80°C, 20 h. researchgate.net

Another approach to enhance yield involves the direct amidation of phenylacetic acids catalyzed by nickel(II) chloride. nih.gov This eco-friendly method avoids the use of expensive coupling reagents and generates water as the only by-product. nih.gov Research has shown that both steric and electronic effects of substituents on the phenyl ring play a crucial role in the reaction yield. Generally, para-substituted derivatives give higher yields than meta- or ortho-substituted ones. nih.gov Catalyst loading is also a key parameter; a 10 mol% loading of NiCl₂ was found to be optimal, providing excellent yields. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 4 2 Methoxy 2 Oxoethyl Phenyl Acetic Acid

Characteristic Reactions of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for the formation of esters and amides.

Esterification

The carboxylic acid moiety of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid can undergo esterification with various alcohols in the presence of an acid catalyst. This reaction, known as Fischer-Speier esterification, is an equilibrium process. To drive the reaction toward the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com For instance, reaction with a simple alcohol like ethanol (B145695) under acidic conditions would yield the corresponding ethyl ester.

The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

| Reactant | Reagents/Conditions | Product | Typical Yield |

| This compound | Ethanol, H₂SO₄ (catalytic), heat | 2-(4-(2-Methoxy-2-oxoethyl)phenyl)ethyl acetate (B1210297) | High |

| This compound | tert-Butyl alcohol, DMAP, EDC | tert-Butyl 2-(4-(2-methoxy-2-oxoethyl)phenyl)acetate | Moderate-High |

Table 1: Representative Esterification Reactions. Data is extrapolated from general Fischer esterification principles and reactions with similar phenylacetic acids. researchgate.net

Amidation

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. These reactions often require a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid, or the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. Direct amidation by heating the carboxylic acid and amine is also possible but often requires high temperatures. nih.govresearchgate.net A study on the direct amidation of phenylacetic acid with benzylamine (B48309) using nickel chloride as a catalyst has shown moderate to excellent yields. nih.gov A similar reaction with the structurally related phenylene diacetic acid has also been reported.

For example, the reaction of this compound with benzylamine in the presence of a suitable catalyst would be expected to produce N-benzyl-2-(4-(2-methoxy-2-oxoethyl)phenyl)acetamide. The reaction mechanism with a catalyst like NiCl₂ is proposed to involve the coordination of the nickel to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine. nih.gov

| Reactant | Reagents/Conditions | Product | Typical Yield |

| This compound | Benzylamine, NiCl₂ (10 mol%), Toluene, 110°C, 20h | N-benzyl-2-(4-(2-methoxy-2-oxoethyl)phenyl)acetamide | 80-90% |

| This compound | Aniline, TiCp₂Cl₂ | N-phenyl-2-(4-(2-methoxy-2-oxoethyl)phenyl)acetamide | Moderate |

Table 2: Predicted Amidation Reactions. Yields are based on studies with phenylacetic acid and its derivatives. nih.govresearchgate.netrsc.org

Transformations of the Ester Functional Group

The methyl ester functional group is also susceptible to nucleophilic acyl substitution, primarily through hydrolysis, and can be reduced to an alcohol.

Hydrolysis

The methyl ester can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. stackexchange.com Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. pearson.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. masterorganicchemistry.com

Treating this compound with aqueous sodium hydroxide (B78521) would selectively hydrolyze the methyl ester to the corresponding carboxylate, forming the disodium (B8443419) salt of 4-(carboxymethyl)phenylacetic acid. Subsequent acidification would then yield 4-(carboxymethyl)phenylacetic acid.

| Reactant | Reagents/Conditions | Product | Notes |

| This compound | 1. NaOH (aq), heat2. H₃O⁺ | 4-(Carboxymethyl)phenylacetic acid | Saponification is irreversible. |

| This compound | H₃O⁺, heat | 4-(Carboxymethyl)phenylacetic acid | Reversible reaction, requires excess water. |

Table 3: Hydrolysis of the Methyl Ester.

Reduction

The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). quora.commasterorganicchemistry.commasterorganicchemistry.com The carboxylic acid moiety would also be reduced under these conditions. Therefore, treatment of this compound with LiAlH₄ would result in the reduction of both the ester and the carboxylic acid, yielding 2-(4-(2-hydroxyethyl)phenyl)ethanol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters or carboxylic acids. masterorganicchemistry.com

The mechanism of LiAlH₄ reduction of an ester involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the primary alcohol. youtube.comyoutube.com

| Reactant | Reagents/Conditions | Product |

| This compound | 1. LiAlH₄, THF2. H₃O⁺ workup | 2-(4-(2-Hydroxyethyl)phenyl)ethanol |

Table 4: Reduction of Both Carbonyl Groups.

Reactivity of the Oxoethyl Linkage

The "oxoethyl linkage" refers to the -CH₂- group situated between the phenyl ring and the carboxylic acid/ester functional groups. This is a benzylic position, and the C-H bonds at this site exhibit enhanced reactivity. chemistrysteps.compearson.com

A characteristic reaction of the benzylic position is oxidation. nih.govmasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize a benzylic C-H bond. youtube.comyoutube.comyoutube.com If at least one benzylic hydrogen is present, the entire alkyl side chain can be oxidized to a carboxylic acid. In the case of this compound, both benzylic positions have C-H bonds. Oxidation with a strong oxidizing agent would likely lead to the cleavage of the acetic acid and methyl acetate side chains, resulting in the formation of terephthalic acid. The reaction proceeds via a radical mechanism, facilitated by the stability of the intermediate benzylic radical. masterorganicchemistry.com

| Reactant | Reagents/Conditions | Product |

| This compound | 1. KMnO₄, KOH, H₂O, heat2. H₃O⁺ | Terephthalic acid |

Table 5: Oxidation of the Benzylic Methylene (B1212753) Groups.

Another potential reaction at the benzylic position is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.com This would selectively introduce a bromine atom at one or both of the benzylic positions.

Advanced Mechanistic Investigations

The methyl ester portion of this compound, which is structurally analogous to methyl phenylacetate (B1230308), can participate in olefination reactions via an aryl-enolate intermediate. A study on the olefination of aryl-enolates with paraformaldehyde provides a detailed mechanistic pathway. scirp.org

The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to the ester carbonyl group) using a strong base to form an enolate. The choice of base and reaction conditions is crucial. For example, sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) can be used to generate the enolate from methyl phenylacetate in a solvent like tetrahydrofuran (B95107) (THF). scirp.orgresearchgate.net

This enolate then acts as a nucleophile, attacking the electrophilic carbon of an aldehyde, such as paraformaldehyde. This step is an aldol (B89426) condensation, which forms a β-hydroxylated-carbonyl intermediate. scirp.org Under the reaction conditions, this intermediate typically undergoes spontaneous dehydration (loss of a water molecule) to yield a more stable α,β-unsaturated compound, in this case, an acrylate (B77674) derivative. scirp.org The study found that factors such as temperature and reaction time significantly influence the yield of the final olefinated product. scirp.org

Table 1: Conditions for Olefination of Methyl Phenylacetate with Paraformaldehyde scirp.org

| Entry | Base | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 24 h | 60 |

| 2 | NaH | THF | 50-53 | 8 min | 85 |

| 3 | NaHMDS | THF | -78 to 25 | 2 h | Trace |

While specific photochemical studies on this compound are not widely reported, the reactivity of its core structures can be inferred from established photochemical rearrangements in related systems.

One of the most relevant potential pathways is the photo-Fries rearrangement . This reaction is characteristic of aryl esters, which upon irradiation can rearrange to form ortho- and para-hydroxyaryl ketones. researchgate.net The mechanism involves the photochemical cleavage of the ester's aryl-oxygen bond, generating a radical pair (an acyl radical and a phenoxy radical) within a solvent cage. These radicals can then recombine at the ortho or para positions of the aromatic ring, followed by tautomerization to yield the final hydroxy ketone products. researchgate.net For the target molecule, this could potentially occur at the methyl 2-phenylacetate moiety.

Another relevant transformation in related systems is the oxa-di-π-methane rearrangement . This reaction is a photochemical process that converts a β,γ-unsaturated carbonyl compound into a cyclopropyl (B3062369) ketone. nih.gov While the parent molecule is not a β,γ-unsaturated ketone, derivatives created through reactions like olefination could potentially undergo such rearrangements, highlighting the utility of photochemistry in generating molecular complexity from common scaffolds. nih.gov The mechanism generally proceeds through an excited triplet state, involving the formation of a diradical intermediate that cyclizes to form the final product. baranlab.org

The study of reaction mechanisms fundamentally involves identifying the transient species that connect reactants to products. A reaction intermediate is a molecular entity with a finite lifetime that is formed in one step and consumed in a subsequent step. wikipedia.org It corresponds to a local energy minimum on a reaction energy profile diagram. libretexts.org In contrast, a transition state is a high-energy configuration that must be passed through for a reaction to occur; it represents an energy maximum and has a fleeting existence. youtube.com

In the context of the reactions discussed:

Olefination: The aryl-enolate formed by deprotonation is a key reaction intermediate. scirp.org Its formation is a distinct step, and it is consumed in the subsequent nucleophilic attack on the aldehyde. The aldol addition product, the β-hydroxy ester, is also an intermediate that precedes the final dehydration step. scirp.org

Oxidation: In the oxidative decarboxylation of 4-methoxyphenylacetic acid, a 4-methoxybenzyl radical is proposed as a crucial intermediate. rsc.org This radical is formed after the initial electron transfer and subsequent loss of carbon dioxide.

Nucleophilic Substitution: In reactions like an Sₙ1 substitution, a carbocation is a classic example of a reaction intermediate. wikipedia.org This species is formed after the leaving group departs and exists at an energy minimum before the nucleophile attacks. libretexts.org

Table of Compounds

Derivatization and Analogue Design Based on 2 4 2 Methoxy 2 Oxoethyl Phenyl Acetic Acid Scaffold

Exploration of the Phenylacetic Acid Core for Structural Diversity

The phenylacetic acid core is a common motif in many biologically active compounds. wikipedia.orgresearchgate.net Its structural diversity can be enhanced through various synthetic strategies, primarily by introducing substituents onto the aromatic ring. While direct functionalization of the parent scaffold can be challenging, building substituted analogues from corresponding precursors is a common and effective approach.

One powerful method for creating substituted phenylacetic acid derivatives is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. inventivapharma.com This strategy involves coupling an aryl boronic acid or ester with an appropriate halo-phenylacetic acid derivative. For instance, a bromo-substituted version of the scaffold could be coupled with various boronic acids to introduce alkyl, aryl, or other functional groups onto the phenyl ring. The efficiency of such Csp2-Csp3 couplings can be influenced by factors like the choice of base and the electronic nature of the substituents. inventivapharma.com This approach allows for the systematic modification of the phenyl ring, providing a library of compounds with diverse electronic and steric properties.

| Synthetic Strategy | Description | Potential Modifications |

| Palladium-catalyzed Cross-Coupling | Reaction of a halogenated phenylacetic acid precursor with a boronic acid/ester in the presence of a palladium catalyst. | Introduction of alkyl, aryl, vinyl, or other functional groups onto the phenyl ring. |

| Electrophilic Aromatic Substitution | Direct reaction of the phenyl ring with an electrophile (e.g., nitration, halogenation, Friedel-Crafts acylation). | Addition of nitro, halogen, or acyl groups, which can be further modified. |

Research into substituted phenylacetic acids has led to the development of novel compounds with potential therapeutic applications, such as aldose reductase inhibitors. nih.gov These studies demonstrate that modifying the substitution pattern on the phenylacetic acid core is a critical strategy for tuning biological activity.

Synthesis of Heterocyclic Analogues Derived from the Scaffold

The carboxylic acid moiety of 2-(4-(2-methoxy-2-oxoethyl)phenyl)acetic acid is a key functional handle for the synthesis of various heterocyclic systems. Through multi-step synthetic sequences, this group can be transformed into precursors suitable for cyclization reactions, leading to a wide range of heterocyclic analogues.

Thiazole Derivatives: The synthesis of thiazole rings can be achieved through several methods, most notably the Hantzsch thiazole synthesis. tandfonline.com This method typically involves the reaction of an α-halocarbonyl compound with a thioamide. To apply this to the scaffold, the acetic acid side chain could be converted into an α-haloketone. This intermediate can then be reacted with various thioamides to yield 2,4-disubstituted thiazole derivatives, where the thiazole ring is attached to the central phenyl ring via a methylene (B1212753) bridge. nih.govnih.gov

Pyrazole Derivatives: Pyrazoles are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov The scaffold can be elaborated into a suitable 1,3-dicarbonyl intermediate, for example, through a Claisen condensation of its corresponding ester with another ester or ketone. The resulting β-dicarbonyl compound can then be cyclized with substituted hydrazines to afford a variety of N-substituted pyrazole analogues. slideshare.netresearchgate.netorganic-chemistry.org

| Heterocycle | General Synthetic Method | Scaffold Modification Required |

| Thiazole | Hantzsch Synthesis | Conversion of the acetic acid moiety to an α-haloketone. |

| Pyrazole | Knorr Synthesis | Elaboration of the acetic acid moiety into a 1,3-dicarbonyl compound. |

Quinolone structures are prevalent in medicinal chemistry. nih.govacs.org Synthesizing quinolone analogues from the scaffold requires constructing a second ring fused to the existing phenyl group. A plausible strategy involves the Gould-Jacobs reaction. This would necessitate the transformation of the parent scaffold into an aniline derivative, which can then be reacted with a suitable three-carbon component like diethyl ethoxymethylenemalonate, followed by thermal cyclization and hydrolysis to form the quinolone-3-carboxylic acid skeleton. Alternatively, phenylacetic acid substituted quinolines have been explored as agonists for nuclear receptors. acs.org

The synthesis of coumarin derivatives from phenylacetic acid precursors is well-established. nih.gov The Perkin condensation or related methods can be employed, reacting a phenylacetic acid with a 2-hydroxybenzaldehyde derivative. sci-hub.se This reaction, typically carried out in the presence of a base like triethylamine and acetic anhydride (B1165640), leads to the formation of a 3-arylcoumarin. nih.gov By using the this compound scaffold, a series of 3-substituted coumarins can be prepared where the substituent at the 3-position is the 4-(2-methoxy-2-oxoethyl)phenyl group. Variations of this reaction using different catalysts or solvent-free conditions have been shown to produce good to excellent yields. nih.gov

| Reaction Name | Reactants | Product Type |

| Perkin Condensation | 2-Hydroxybenzaldehyde derivative + Phenylacetic acid derivative | 3-Arylcoumarin |

| Pechmann Condensation | Phenol + β-ketoester or unsaturated carboxylic acid | 4-Substituted coumarin |

Phthalimides are generally synthesized by the condensation of phthalic anhydride with a primary amine. researchgate.netekb.eg To generate a phthalimide derivative from the scaffold, the carboxylic acid group of the phenylacetic acid moiety would first need to be converted into a primary amine. This can be accomplished through a multi-step sequence such as a Curtius, Hofmann, or Schmidt rearrangement. The resulting amine, which would be a 2-(4-(2-methoxy-2-oxoethyl)phenyl)ethanamine, could then be reacted with phthalic anhydride in a solvent like acetic acid to yield the corresponding N-substituted phthalimide. mdpi.comnih.gov

Modification of the Ester Group for Novel Derivatives

The methyl ester group on the scaffold provides another site for derivatization, allowing for the synthesis of analogues with modified polarity and hydrogen bonding capabilities.

Common transformations of the ester group include:

Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to yield the corresponding carboxylic acid. This creates a di-acid derivative, 2-(4-(carboxymethyl)phenyl)acetic acid, which can be used for further reactions or to introduce a highly polar, ionizable group. google.comresearchgate.net

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, modulating the steric and electronic properties of this part of the molecule. researchgate.netnih.gov

Amidation: The ester can be converted directly to an amide via aminolysis with a primary or secondary amine, although this reaction can be slow. A more common and efficient route is the initial hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This two-step process allows for the synthesis of a wide array of primary, secondary, and tertiary amides. Replacing an ester with an amide can significantly alter a molecule's conformational rigidity and biological properties. nih.gov

| Modification | Reagents | Product Functional Group |

| Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid |

| Transesterification | R-OH, Acid or Base catalyst | Ester (new R group) |

| Amidation | R₂NH (Aminolysis) or R₂NH + Coupling Agent (via acid) | Amide |

These modifications of the ester group are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives from a this compound scaffold would necessitate the introduction of a hydroxyl group onto the phenyl ring, which is not present in the parent molecule. Once a phenolic precursor is obtained, the generation of the phenoxyacetic acid moiety can be achieved through well-established synthetic protocols. A common and effective method is the Williamson ether synthesis.

This reaction typically involves the deprotonation of a phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an α-haloacetic acid or its ester, such as ethyl bromoacetate. The reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone or dimethylformamide (DMF). google.commdpi.com Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the desired phenoxyacetic acid derivative. mdpi.com

A general synthetic scheme is presented below:

Step 1: Formation of the PhenoxideA phenolic derivative of the this compound scaffold is treated with a base (e.g., K₂CO₃, NaOH) in a suitable solvent.

Step 2: Nucleophilic SubstitutionThe resulting phenoxide is reacted with an α-haloacetate, such as ethyl bromoacetate.

Step 3: HydrolysisThe ester is hydrolyzed to the carboxylic acid, typically using aqueous sodium hydroxide (B78521) followed by acidification. mdpi.com

The reaction conditions for the synthesis of various phenoxyacetic acid derivatives are summarized in the table below.

| Starting Phenol | Reagent | Base | Solvent | Conditions | Product | Reference |

| 4-(2,2-Dimethoxy-1-hydroxyethyl)-2,5-dimethylphenol | Ethyl bromoacetate, NaI (cat.) | K₂CO₃ | Acetone | Reflux, 3 h | Ethyl 2-[4-(2,2-dimethoxy-1-hydroxyethyl)-2,5-dimethylphenoxy]acetate | google.com |

| Aldehydes 1a-b | Ethyl bromoacetate | K₂CO₃ | DMF | Stirred, 12 h | Ethyl 2-(2-formylphenoxy)acetates 2a-b | mdpi.com |

| Phenol | Chloroacetic acid | NaOH | Water/Ethanol (B145695) | Reflux, 102°C, 5 h | Phenoxyacetic acid | chemicalbook.com |

| 4-Hydroxyphenylacetic acid | Chloroacetic acid | NaOH | Water | Reflux, 90°C, 3 h | 2-[4-(Carboxymethyl)phenoxy]acetic acid | nih.gov |

Conjugation Strategies with Other Organic Moieties

The presence of both a carboxylic acid and a methyl ester on the this compound scaffold provides two primary handles for conjugation with other organic moieties. These reactions are pivotal for creating more complex molecules with potentially altered chemical and physical properties.

Amide Bond Formation: The carboxylic acid functionality is a prime site for forming amide bonds. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or phosphonitrilic chloride (PNT). The activated species can then react with a primary or secondary amine to form a stable amide linkage. This strategy is widely used to couple molecules containing amine groups, such as amino acids, peptides, or other synthetic amine-bearing molecules.

Esterification: The carboxylic acid can also be esterified by reaction with an alcohol under acidic conditions (Fischer esterification) or by other methods like reaction with an alkyl halide after conversion to the carboxylate salt.

Hydrazone Formation: If the phenyl ring of the scaffold is modified to include an aldehyde or ketone group, this opens up the possibility of forming hydrazones. This involves the condensation reaction with a hydrazide derivative. For example, 2-(4-formylphenoxy)acetic acids have been reacted with various benzohydrazides in refluxing ethanol with a catalytic amount of acetic acid to synthesize hydrazone derivatives. mdpi.com

Reactions of the Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another site for amide bond formation. Alternatively, it can undergo transesterification with other alcohols. It can also be reduced to a primary alcohol, which can then be used in further functionalization reactions.

| Functional Group on Scaffold | Reactant Moiety | Resulting Linkage | Key Reagents/Conditions | Reference |

| Carboxylic Acid | Amine | Amide | DCC, PNT, N-methyl morpholine | |

| Carboxylic Acid | Alcohol | Ester | Acid catalyst (e.g., H₂SO₄) | |

| Aldehyde (on modified scaffold) | Hydrazide | Hydrazone | Refluxing EtOH, catalytic AcOH | mdpi.com |

| Methyl Ester | Water/Base | Carboxylic Acid | NaOH, H₂O | mdpi.com |

Chemical Structure-Reactivity Relationships in Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications to the scaffold can influence the electronic properties of the phenyl ring and the reactivity of the functional groups.

Influence of Substituents on the Phenyl Ring: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring can significantly alter the acidity of the carboxylic acid and the susceptibility of the ester to hydrolysis. For instance, an EWG would increase the acidity of the phenoxyacetic acid moiety by stabilizing the carboxylate anion through inductive and/or resonance effects. Conversely, an EDG would decrease the acidity. The nature of the substituent also impacts the nucleophilicity of the aromatic ring, influencing its propensity to undergo further electrophilic substitution reactions.

Steric Effects: The size and position of substituents on the phenyl ring can introduce steric hindrance, which may affect the accessibility of the carboxylic acid and ester functional groups to reagents. This can lead to lower reaction rates or the need for more forcing reaction conditions. For example, bulky groups ortho to the reactive sites can significantly impede reactions.

Understanding these structure-reactivity relationships is crucial for the rational design of new analogues with desired chemical properties and for optimizing synthetic routes to these novel compounds.

Computational Chemistry and Theoretical Characterization of 2 4 2 Methoxy 2 Oxoethyl Phenyl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, would be employed to determine the most stable three-dimensional structure of the molecule. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. A conformational analysis would also be performed by systematically rotating the flexible dihedral angles—such as those in the acetic acid and ethyl acetate (B1210297) side chains—to identify various stable conformers and the energy barriers between them. This would reveal the molecule's preferred shapes in the gas phase.

Electronic Structure Investigations: HOMO-LUMO Gap and Reactivity Indices

The electronic properties of the molecule would be investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and electrophilicity could be calculated to predict how the molecule would interact with other chemical species.

Spectroscopic Property Prediction (NMR, IR)

Computational methods can predict the spectroscopic signatures of a molecule. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated and compared to experimental data if available, to confirm the molecular structure. Similarly, the infrared (IR) spectrum would be simulated by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra are valuable tools for interpreting experimental spectroscopic data and assigning specific peaks to the vibrations of functional groups within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

To understand the dynamic behavior of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid, molecular dynamics (MD) simulations would be performed. These simulations model the movement of every atom in the molecule over time, providing a detailed view of its flexibility and conformational landscape in different environments, such as in a solvent. MD simulations can reveal how the molecule explores different shapes and how its structure fluctuates under realistic conditions, offering insights beyond the static picture provided by geometry optimization.

Intermolecular Interaction Analysis in Solid and Solution States

The way molecules of this compound interact with each other is fundamental to its bulk properties.

Reaction Pathway Modeling and Transition State Optimization

A comprehensive search of available scientific literature and chemical databases did not yield specific studies focused on the reaction pathway modeling or transition state optimization for the synthesis of this compound. While the synthesis of related phenylacetic acid derivatives has been documented, detailed computational analyses, including the identification of transition states, energy barriers, and reaction coordinates for this particular compound, are not publicly available at this time. Such studies would be valuable for understanding the kinetics and thermodynamics of its formation, potentially leading to optimized synthetic routes.

Molecular Docking for Ligand-Target Interactions (from a chemical binding perspective)

Similarly, specific molecular docking studies for this compound are not described in the current body of scientific literature. Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein target. The absence of such studies for this compound means that its potential interactions with biological macromolecules, from a chemical binding perspective, have not been computationally elucidated. Future research employing molecular docking could provide insights into its potential biological activity and guide the design of new derivatives with specific therapeutic applications.

Advanced Spectroscopic and Structural Characterization of 2 4 2 Methoxy 2 Oxoethyl Phenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of the compound.

¹H NMR for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the electronic environment of the hydrogen atoms in 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid. The chemical shifts, multiplicities, and coupling constants of the proton signals are indicative of their specific locations within the molecular structure.

Based on the structure of this compound, the following proton signals are anticipated:

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The coupling between these adjacent protons would result in a characteristic splitting pattern.

Methylene (B1212753) Protons (CH₂-COOH): The two protons of the methylene group attached to the carboxylic acid are chemically equivalent and would likely produce a singlet. Its chemical shift would be influenced by the adjacent aromatic ring and the electron-withdrawing carboxylic acid group, placing it in the range of δ 3.6-3.8 ppm.

Methylene Protons (CH₂-COOCH₃): Similarly, the methylene protons of the ester side chain would also appear as a singlet, likely in a similar region to the other methylene group, around δ 3.6-3.8 ppm.

Methoxy (B1213986) Protons (OCH₃): The three protons of the methyl ester group are equivalent and would give rise to a sharp singlet, typically found around δ 3.7 ppm.

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration. It can appear over a wide range, from δ 10.0 to 13.0 ppm.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (2H) | 7.2-7.4 | d |

| Aromatic (2H) | 7.1-7.3 | d |

| Methylene (-CH₂COOH) | 3.6-3.8 | s |

| Methylene (-CH₂COOCH₃) | 3.6-3.8 | s |

| Methoxy (-OCH₃) | ~3.7 | s |

| Carboxylic Acid (-COOH) | 10.0-13.0 | br s |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the following carbon signals are expected:

Carbonyl Carbons: The carbon atoms of the carboxylic acid and the ester carbonyl groups are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The benzene ring will show four distinct signals. The two quaternary carbons (ipso-carbons) attached to the methylene groups will have different chemical shifts from the four protonated aromatic carbons. The chemical shifts will generally be in the region of δ 125-140 ppm.

Methylene Carbons: The two methylene carbons will have signals in the aliphatic region, likely between δ 40-45 ppm.

Methoxy Carbon: The carbon of the methyl ester group will appear further upfield, typically around δ 52 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 175-180 |

| Ester (C=O) | 170-175 |

| Aromatic (C-CH₂) | 135-140 |

| Aromatic (C-CH₂) | 135-140 |

| Aromatic (CH) | 128-132 |

| Aromatic (CH) | 128-132 |

| Methoxy (OCH₃) | ~52 |

| Methylene (CH₂-COOH) | 40-45 |

| Methylene (CH₂-COOCH₃) | 40-45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this molecule, it would primarily show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic and methylene carbons by linking their ¹H and ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups.

Key expected vibrational bands for this compound include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are found just below 3000 cm⁻¹.

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹ (dimer), while the ester C=O stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the ester will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Ester) | 1735-1750 | Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-O Stretch | 1200-1300 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected key Raman signals for this compound would include:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene ring are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹.

C=O Stretch: The carbonyl stretching vibrations will also be visible, although their intensities can vary.

C-H Bending and Stretching: Both aromatic and aliphatic C-H vibrations will be present.

Due to the lack of readily available experimental Raman data for this specific compound, a detailed predictive table is not provided. However, the Raman spectrum would be expected to provide complementary information to the FTIR data, aiding in a more complete vibrational analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound (Molecular Formula: C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ), MS would be crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids and esters without causing significant fragmentation. In a hypothetical ESI-MS analysis of this compound, one would expect to observe specific ions. In positive ion mode, the protonated molecule [M+H]⁺ at an m/z of 209.07 would likely be prominent. Adducts with sodium [M+Na]⁺ (m/z 231.05) or potassium [M+K]⁺ (m/z 247.03) are also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 207.06 would be the expected base peak, given the presence of the acidic carboxylic acid group.

Table 1: Hypothetical ESI-MS Data for this compound

| Ionization Mode | Expected Ion | Calculated m/z |

|---|---|---|

| Positive | [M+H]⁺ | 209.07 |

| Positive | [M+Na]⁺ | 231.05 |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight (TOF) mass spectrometry separates ions based on the time it takes for them to travel a fixed distance. A key advantage of TOF-MS is its high mass accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments. When coupled with ESI, a high-resolution ESI-TOF-MS analysis would provide a very precise mass for the molecular ion, which could be used to confirm the elemental formula C₁₁H₁₂O₄. For example, the calculated exact mass of the [M-H]⁻ ion is 207.0657, and a high-resolution instrument would be expected to measure a value very close to this, distinguishing it from other ions with the same nominal mass.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected precursor ion (like the [M-H]⁻ ion) to gain structural information. The fragmentation of this compound would likely proceed through characteristic losses of neutral molecules. Common fragmentation pathways for similar structures include:

Loss of CO₂ (44 Da): Decarboxylation of the free carboxylic acid is a very common fragmentation pathway for this class of compounds.

Loss of CH₃OH (32 Da): Cleavage of the methyl ester could result in the loss of methanol.

Loss of the methoxycarbonyl group (•COOCH₃, 59 Da).

Cleavage of the acetic acid side chain (•CH₂COOH, 59 Da).

Analyzing the m/z values of the resulting fragment ions would allow for the piecing together of the molecule's structure. Without experimental data, a definitive fragmentation scheme cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the compound's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis would yield a detailed structural model, including the conformation of the acetic acid and methyl ester side chains relative to the phenyl ring. It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates how the molecules pack in the crystal lattice. Information such as the crystal system, space group, and unit cell dimensions would be determined.

Table 2: Illustrative Crystal Data Table (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | (Data not available) |

| b (Å) | (Data not available) |

| c (Å) | (Data not available) |

| β (°) | (Data not available) |

| Volume (ų) | (Data not available) |

| Z | (Data not available) |

Powder X-ray Diffraction (XRD) for Polymorphism

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample and is a primary tool for identifying different crystalline forms, known as polymorphs. Polymorphs have the same chemical composition but different crystal structures, which can affect physical properties like solubility and melting point. A PXRD experiment on a powdered sample of this compound would produce a characteristic diffraction pattern (a plot of intensity vs. diffraction angle 2θ). This pattern serves as a "fingerprint" for that specific crystalline phase. By analyzing samples prepared under different crystallization conditions, one could determine if the compound exhibits polymorphism. Each distinct polymorph would produce a unique PXRD pattern.

Without experimental data, it is unknown whether this compound exists in multiple polymorphic forms.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for the characterization of a chemical compound. It determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison serves as a crucial verification of the compound's stoichiometry.

For this compound, the molecular formula is C₁₁H₁₂O₄. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O).

The theoretical percentages are determined as follows:

Carbon (C): (11 * 12.011) / 208.198 * 100% = 63.46%

Hydrogen (H): (12 * 1.008) / 208.198 * 100% = 5.81%

Oxygen (O): (4 * 15.999) / 208.198 * 100% = 30.73%

An experimental analysis would typically involve combusting a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, etc.) are collected and measured to determine the quantities of each element present. The experimental results are then compared to the theoretical values. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the proposed molecular formula and the purity of the sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 63.46 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.81 |

| Oxygen | O | 15.999 | 4 | 63.996 | 30.73 |

| Total | | | | 208.198 | 100.00 |

Advanced Chromatographic Purity and Isomeric Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. They are indispensable for assessing the purity of pharmaceutical compounds and for the analysis of isomers.

The purity of this compound would be determined by developing a specific chromatographic method capable of separating the main compound from any potential impurities, such as starting materials, by-products, or degradation products. A common approach for a compound of this nature would be a reversed-phase HPLC method.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be employed. The components of the sample are detected as they elute from the column, often by a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks. For instance, a synthesis of a related compound, 2-[2-(2-methoxy ethoxy) ethoxy] acetic acid, reported a purity of 96% as determined by HPLC. google.com

UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase (typically <2 µm) and higher operating pressures than traditional HPLC. This results in significantly improved resolution, faster analysis times, and higher sensitivity. A UPLC method for this compound would offer a more detailed purity profile, potentially resolving impurities that might co-elute with the main peak in an HPLC analysis.

Furthermore, if the synthesis of this compound could potentially lead to the formation of structural isomers (e.g., positional isomers), HPLC and UPLC methods can be developed to separate and quantify these isomers. Chiral chromatography, a specialized form of HPLC, would be necessary if enantiomers were possible and their separation was required.

Table 2: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Applications of 2 4 2 Methoxy 2 Oxoethyl Phenyl Acetic Acid As a Building Block in Complex Chemical Synthesis

Intermediate in the Synthesis of Larger Organic Molecules

The inherent design of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid, with its two different functional groups, makes it an exemplary intermediate in the synthesis of larger, more complex organic molecules. The carboxylic acid can readily participate in reactions such as amidation or esterification, while the methyl ester remains intact. Once the first reaction is complete, the methyl ester can then be hydrolyzed to reveal a second carboxylic acid, which can undergo further transformations. This sequential reactivity allows for the controlled and directional assembly of molecular frameworks.

This step-wise approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds where precise control over the molecular structure is essential. The ability to introduce different chemical moieties at opposite ends of the phenyl ring makes this compound a versatile linker or spacer unit in the design of novel chemical entities.

Table 1: Synthesis via Selective Hydrolysis

| Precursor | Product | Reaction Type | Significance |

|---|

Precursor for Scaffolds in Material Science and Polymer Design

In the fields of material science and polymer design, bifunctional molecules like this compound are valuable as precursors for creating specialized polymers and functional materials. The presence of two distinct reactive sites allows for its incorporation into polymer chains in a highly controlled manner.

For instance, the carboxylic acid can be used to anchor the molecule to a polymer backbone or another monomer through the formation of an amide or ester linkage. The methyl ester group can then be carried through the polymerization process and subsequently modified in the final polymer. This could include hydrolysis to create charged groups, thereby altering the polymer's solubility or ion-binding properties, or reaction with other molecules to attach specific functional side chains. This makes the compound a useful tool for creating functional polymers with tailored properties for applications in electronics, drug delivery, or advanced coatings.

Role as a Key Synthon in Convergent Synthetic Strategies

A synthetic chemist can use the carboxylic acid to connect one complex molecular fragment, purify the resulting intermediate, and then deprotect the methyl ester to reveal a new reactive site. This second site can then be used to attach a second, different molecular fragment. This "connect-and-modify" capability is the hallmark of a valuable synthon in convergent synthesis, enabling the efficient assembly of highly complex target molecules from simpler, pre-assembled pieces.

Industrial Relevance in Fine Chemical Production

The compound this compound is classified as a fine chemical, a category of complex, pure chemical substances produced in limited quantities for specialized applications. Its commercial availability from various chemical suppliers indicates its established use in research and development as well as in niche industrial processes.

Its primary industrial relevance lies in its role as an intermediate in the multi-step synthesis of high-value products, such as active pharmaceutical ingredients (APIs) or components of specialty polymers and electronic materials. While specific large-scale industrial applications are not widely publicized, its utility as a versatile building block ensures its importance in the fine chemical sector for creating innovative products that require precise molecular engineering.

Table 2: Potential Applications in Chemical Synthesis

| Application Area | Role of the Compound | Potential Outcome |

|---|---|---|

| Complex Molecule Synthesis | Bifunctional Intermediate | Controlled, sequential addition of different molecular fragments. |

| Material & Polymer Science | Monomer Precursor | Creation of functional polymers with tailored side-chain properties. |

| Convergent Synthesis | Key Synthon | Efficient assembly of large molecules from smaller, pre-made fragments. |

| Fine Chemicals | Niche Intermediate | Production of high-value, specialized chemicals like APIs or electronic materials. |

Environmental Fate and Degradation Pathways of Phenylacetic Acid Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For phenylacetic acid derivatives, the primary abiotic mechanisms are photolytic degradation and chemical oxidation.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Phenylacetic acid and its esters can undergo photolysis. acs.org For instance, the photolysis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a related phenoxyacetic acid herbicide, is considered an important environmental fate process in sunlit surface waters. cdc.gov The aqueous photolysis half-life for 2,4-D has been reported to be around 13 days. researchgate.net

Studies on phthalic acid esters (PAEs), which also contain an aromatic ring and ester groups, show that UV radiation can lead to their degradation. researchgate.netnih.gov The primary attack in photolysis often occurs on the carbon side-chain, leading to the formation of hydroxylated intermediates. researchgate.netnih.gov For a compound like 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid, photolysis would likely involve cleavage of the acetic acid or the methyl ester side chains, or hydroxylation of the phenyl ring.

Chemical oxidation in the environment is often mediated by highly reactive species such as hydroxyl radicals (•OH). mdpi.com These radicals can be generated photochemically, for example, through the interaction of UV light with substances like hydrogen peroxide (H₂O₂). nih.gov

The reaction of hydroxyl radicals with phenylacetic acid typically involves addition to the aromatic ring. rsc.org This addition can lead to the fragmentation of the molecule, producing smaller organic compounds. rsc.org Studies on p-hydroxyphenylacetic acid have shown that its decomposition is significantly enhanced in the presence of hydroxyl radicals generated by the UV/H₂O₂ process or Fenton's reagent. nih.gov The rate constant for the reaction of p-hydroxyphenylacetic acid with hydroxyl radicals has been determined to be 7.02 x 10⁸ M⁻¹ s⁻¹ at 20°C. nih.gov For this compound, oxidation would likely proceed through a similar mechanism, with hydroxyl radical attack on the phenyl ring leading to ring-opening and further degradation.

Table 1: Abiotic Degradation of Related Phenylacetic Acid Derivatives

| Degradation Process | Compound | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Photolysis | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aqueous solution, simulated sunlight | Half-life of approximately 13 days. | researchgate.net |

| Chemical Oxidation | Phenylacetic acid | Titanium(III)–hydrogen peroxide system | Oxidation leads to fragmentation of the aromatic ring. | rsc.org |

Biotic Degradation Processes and Biodegradability Assessment

Biotic degradation by microorganisms is a crucial pathway for the removal of phenylacetic acid (PAA) and its derivatives from the environment. nih.gov Many bacteria have evolved specific enzymatic pathways to utilize PAA as a source of carbon and energy. nih.govresearchgate.net

The aerobic degradation of PAA is well-studied and typically begins with the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA. nih.govresearchgate.net This is followed by a series of enzymatic reactions, including a unique epoxidation of the aromatic ring, which eventually leads to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov The final products of this pathway are typically succinyl-CoA and acetyl-CoA. researchgate.net This pathway is encoded by a cluster of genes known as the paa gene cluster. researchgate.net